molecular formula C19H24N2O B5245235 N-(2-ethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

N-(2-ethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]urea

Cat. No.: B5245235
M. Wt: 296.4 g/mol
InChI Key: QTQHXFWVLQWDHX-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:

    Starting Materials: 2-ethylphenyl isocyanate and 1-(4-ethylphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The isocyanate is added dropwise to a solution of the amine in the solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for urea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea oxides.

    Reduction: Reduction reactions can convert the urea to amines or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Urea oxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diethylurea: A simpler urea derivative with ethyl groups attached to the nitrogen atoms.

    N-phenyl-N’-ethylurea: A related compound with one phenyl and one ethyl group attached to the nitrogen atoms.

Comparison

“N-(2-ethylphenyl)-N’-[1-(4-ethylphenyl)ethyl]urea” is unique due to the presence of ethyl-substituted phenyl groups, which may confer distinct chemical properties and reactivity compared to simpler urea derivatives. Its specific structure may influence its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(4-ethylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-15-10-12-17(13-11-15)14(3)20-19(22)21-18-9-7-6-8-16(18)5-2/h6-14H,4-5H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQHXFWVLQWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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